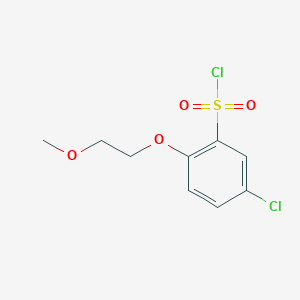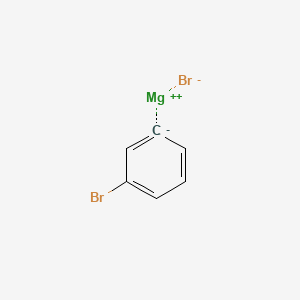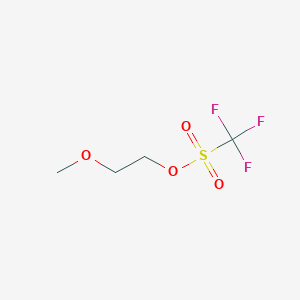
2-Methoxyethyl trifluoromethanesulfonate
Vue d'ensemble
Description
2-Methoxyethyl trifluoromethanesulfonate (2MEMTS) is an antibacterial agent that belongs to the group of halides . It inhibits bacterial growth by alkylating DNA, RNA, and proteins . 2MEMTS has been shown to inhibit the production of carnitine in the liver and reduce fatty acid oxidation . This drug is also metabolized by enzymes such as carnitine acetyltransferase, which may be a potential therapeutic target for this drug . 2MEMTS also inhibits Friedel-Crafts acylation reactions, which are important reactions in the synthesis of steroids, dyes, and other organic compounds .
Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
2-Methoxyethyl trifluoromethanesulfonate is used in the synthesis of complex organic compounds. For instance, it plays a role in the Brønsted Acid-Promoted One-Pot Synthesis of Chrysene Derivatives, where trifluoromethanesulfonic acid is used in a cascade reaction for synthesizing multisubstituted chrysenes (Guo et al., 2015). Additionally, it has been utilized in the p-methoxybenzyl ether cleavage by polymer-supported sulfonamides, highlighting its role in protecting group removal in organic synthesis (Hinklin & Kiessling, 2002).
Derivatizing Agents for HPLC Analysis
Trifluoromethanesulfonates, including 2-Methoxyethyl trifluoromethanesulfonate, are used as derivatizing agents in the High-Performance Liquid Chromatography (HPLC) analysis of betaines, demonstrating their utility in analytical chemistry (Happer et al., 2004).
Electrochemical Applications
In the field of electrochemistry, 2-Methoxyethyl trifluoromethanesulfonate is used in lithium/sulfur cells. Its role in electrolytes for lithium/sulfur batteries has been studied, showing its potential in enhancing battery performance (Yang et al., 2017).
Use in Organic Synthesis
This compound is also significant in organic synthesis. Trifluoromethanesulfonic acid, a related compound, has been widely used in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and synthesis of carboand heterocyclic structures (Kazakova & Vasilyev, 2017).
Generation of Glycosyl Triflates
The generation of glycosyl triflates from thioglycosides is another application, which is crucial for the synthesis of glycosides (Crich & Smith, 2000).
Proton Exchange Membranes in Fuel Cells
Furthermore, it is used in the production of proton exchange membranes for fuel cells, where its derivatives demonstrate potential as polyelectrolyte membrane materials (Kim et al., 2008).
Ionic Conductivity of Polymer Electrolytes
Another notable application is in studying the effects of cations and anions on the ionic conductivity of polymer electrolytes, particularly those doped with lithium and magnesium salts of trifluoromethanesulfonate (Lee & Allcock, 2010).
Novel Proton-Conducting Ionic Liquids
2-Methoxyethyl trifluoromethanesulfonate is also investigated as a novel class of proton-conducting ionic liquids for high temperature PEM fuel cells (Wippermann et al., 2016).
Catalytic Applications
Additionally, it finds use in catalytic applications, such as in the acylation of 2-methoxynaphthalene with acetic anhydride, underlining its role in catalyst-driven reactions (Pârvulescu et al., 2006).
Recent Advances in Organic Synthesis
Recent advancements in organic synthesis also involve the use of trifluoromethanesulfonic anhydride, a compound related to 2-Methoxyethyl trifluoromethanesulfonate, for electrophilic activation and radical trifluoromethylation (Qin et al., 2022).
Propriétés
IUPAC Name |
2-methoxyethyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O4S/c1-10-2-3-11-12(8,9)4(5,6)7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDRKJGVQKLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624159 | |
| Record name | 2-Methoxyethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl trifluoromethanesulfonate | |
CAS RN |
112981-50-7 | |
| Record name | 2-Methoxyethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



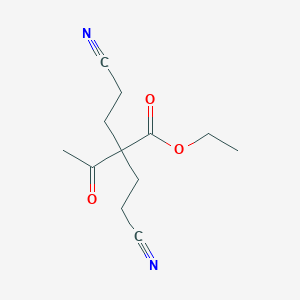

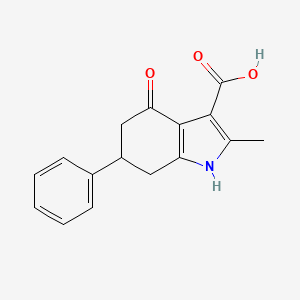


![7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-](/img/structure/B3045666.png)

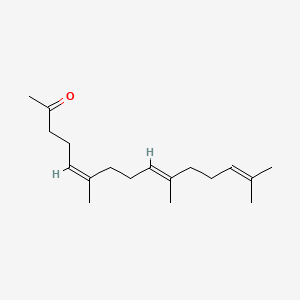
![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)
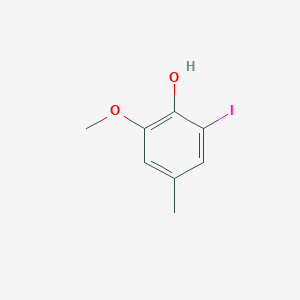
![5-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3045674.png)
